molecular formula C22H18N2OS B2731252 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 476284-34-1

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No. B2731252
CAS RN: 476284-34-1
M. Wt: 358.46
InChI Key: UXLWTBYSVCWRQL-UHFFFAOYSA-N
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Description

“4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” is a chemical compound with the molecular formula C22H18N2OS and a molecular weight of 358.46. It is a type of benzamide compound .


Synthesis Analysis

Benzothiazole derivatives, such as “4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide”, can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of “4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving “4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” can be studied using various techniques. For instance, the synthesis of benzothiazole derivatives involves various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Antihyperglycemic Agents

Compounds structurally related to 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, have been investigated for their antidiabetic properties. A structure-activity relationship study of these compounds identified potent candidates for treating diabetes mellitus, underlining the relevance of the benzothiazole and benzamide moieties in antihyperglycemic drug design (Nomura et al., 1999).

Electrochemical Synthesis Methods

The benzothiazole unit is a key feature in the synthesis of benzothiazoles and thiazolopyridines, important structures in pharmaceuticals and organic materials. A study demonstrated a metal- and reagent-free method for synthesizing these compounds via TEMPO-catalyzed electrolytic C–H thiolation. This process offers an environmentally friendly approach to access a variety of benzothiazole and thiazolopyridine derivatives from N-(hetero)arylthioamides, showcasing the synthetic utility of benzothiazole moieties (Qian et al., 2017).

Antimicrobial Agents

Research into 2-phenylamino-thiazole derivatives, including benzamide ethers synthesized from benzothioamide precursors, has shown significant antimicrobial activity against various bacterial and fungal strains. This underscores the potential of benzothiazole and benzamide frameworks in developing new antimicrobial agents. Some synthesized molecules exhibited potency exceeding that of reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Supramolecular Gelators

The study of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior highlights the impact of structural modifications, such as methyl functionality, on the properties of supramolecular gels. These compounds, particularly certain amides, demonstrate promising gelation capabilities in specific solvents, influenced by non-covalent interactions and molecular design principles. This research area explores the applications of benzothiazole and benzamide derivatives in materials science, particularly in developing novel gelators with specific properties (Yadav & Ballabh, 2020).

Future Directions

The future directions for the research on “4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. The development of new synthetic methods for this compound and its derivatives could also be a promising area of research .

properties

IUPAC Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLWTBYSVCWRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

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